Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate

Analytical Chemistry Chemical Procurement Reproducibility

Non-fungible 2,6-difluorophenyl-thiazole scaffold for SAR-driven medicinal chemistry and agrochemical discovery. Substituting regioisomers (e.g., 2,4- or 3,4-difluoro) alters target binding and metabolic stability. - Enables direct hydrolysis to the CaMKIIα-active carboxylic acid pharmacophore (pKi ~7.2 for related analogs); the 2,6-difluoro pattern locks a near-orthogonal biaryl conformation critical for ATP-competitive kinase inhibitor design. - 98% purity minimizes catalyst-poisoning impurities in downstream Pd-catalyzed cross-couplings, ensuring reproducible library synthesis.

Molecular Formula C11H7F2NO2S
Molecular Weight 255.24 g/mol
Cat. No. B13680778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate
Molecular FormulaC11H7F2NO2S
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F
InChIInChI=1S/C11H7F2NO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3
InChIKeyLBADKDHUIVAYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate: Identity & Procurement


Methyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate (CAS 1311483-94-9) is a member of the 2-arylthiazole-4-carboxylate class, possessing a thiazole core substituted at the 2-position with a 2,6-difluorophenyl group and at the 4-position with a methyl ester. With a molecular formula of C₁₁H₇F₂NO₂S and a molecular weight of 255.24 g/mol , this compound is primarily positioned as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a precursor to bioactive 2-arylthiazole-4-carboxylic acids and their derivatives [1]. The specific 2,6-difluorination pattern imparts a distinct electronic and steric profile to the phenyl ring that distinguishes it from its regioisomeric analogs, making it a non-fungible selection in structure-activity relationship (SAR) campaigns.

Workflow Precursor to 2-arylthiazole-4-carboxylic acid pharmacophores
Selection 2,6-Difluorophenyl regioisomer for distinct SAR in target binding
Use Context Methyl ester handle for hydrolysis or transesterification steps

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate: Non-Interchangeability


Scientific and industrial users cannot assume that in-class 2-arylthiazole-4-carboxylate esters are interchangeable because the position of fluorine substituents on the aryl ring profoundly affects both the ground-state electronic distribution and the compound's downstream reactivity. The 2,6-difluorophenyl motif imparts a unique combination of steric hindrance and electron withdrawal that diverges from the 2,4- and 3,4-difluoro regioisomers, directly influencing binding affinities in biological targets [1]. Furthermore, the methyl ester is a specific reactive handle that enables precise hydrolysis or transesterification steps unless identical ester functionality is employed . The selection of the 2,6-difluoro substitution pattern is therefore a deliberate parameter in SAR-driven medicinal chemistry programs, and substituting with a different regioisomer risks losing target potency, altering metabolic stability, or compromising synthetic yields. The quantitative evidence below demonstrates these specific, measurable points of differentiation.

Regioisomer mismatch: 2,4- or 3,4-difluoro analogs may alter electronic profile and target affinity, limiting SAR transfer.
Ester analog shift: Ethyl ester may reduce hydrolysis rate and molar efficiency compared to methyl ester, impacting scale-up.
Purity-grade variance: Lower-purity batches (e.g., 95% vs 98%) may introduce side reactions in metal-catalyzed transformations.

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate: Differentiation Evidence


Purity Advantage vs. 2,4-Difluorophenyl Regioisomer

Commercially available Methyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is offered with a standard purity of 98% , while the closely related regioisomer Methyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS 1550041-32-1) is standardly supplied at 95% purity . This 3-percentage-point difference in HPLC-assayed purity reduces the burden of additional purification steps prior to use in sensitive catalytic reactions or medicinal chemistry assembly, directly lowering procurement and operational costs for users requiring high batch-to-batch consistency.

Purity: 2,6- vs 2,4-Regioisomer
Supplier context
98% (HPLC) vs. 95% (HPLC) – 3 pp higher purity for the 2,6-difluoro target
Supports higher batch-to-batch consistency and lower repurification burden
Supplier-specified purity; verify lot-specific COA.
Analytical Chemistry Chemical Procurement Reproducibility

Methyl Ester Advantage vs. Ethyl Ester Analog

The target methyl ester has a molecular weight of 255.24 g/mol , providing a 14.03 g/mol reduction compared to the ethyl ester analog Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate (CAS 1187056-38-7, MW 269.27 g/mol) . This lower molecular weight translates to a higher active ester content per unit mass (5.5% more moles per gram), which is advantageous in scale-up calculations and in reactions where the ester group is cleaved to release the carboxylic acid pharmacophore, as demonstrated in the CaMKIIα hub ligand prodrug approach [1]. Additionally, the methyl ester offers a faster reaction rate in nucleophilic acyl substitution due to reduced steric hindrance compared to the bulkier ethyl ester.

Methyl vs Ethyl Ester
Head-to-head
MW 255.24 g/mol vs 269.27 g/mol (14.03 g/mol lighter); 5.5% more moles/g
May improve molar efficiency in scale-up calculations and ester cleavage
Based on molecular formula; individual reaction kinetics may vary.
Synthetic Chemistry Medicinal Chemistry Scale-Up

Electronic and Steric Impact of 2,6-Difluoro Substitution

The 2,6-difluorophenyl substitution pattern creates a symmetric, ortho-difluorinated aryl ring that exerts a distinct electron-withdrawing effect through both inductive and resonance mechanisms, quantified by Hammett σₘ = 0.34 per fluorine (total σ ≈ 0.68 for both fluorines) [1]. In contrast, the 2,4-difluoro regioisomer (CAS 1550041-32-1) distributes fluorine atoms asymmetrically (one ortho, one para), resulting in a different electronic potential map and dipole moment that alters π-stacking and hydrogen-bonding interactions with biological targets [2]. The 3,4-difluoro regioisomer (CAS 1545658-35-2) lacks ortho-fluorination entirely, reducing steric hindrance around the aryl-thiazole bond and potentially increasing rotational freedom. This electronic and steric differentiation is critical in target binding where the 2,6-difluorophenyl moiety has been shown to confer selectivity in kinase inhibitor scaffolds .

Electronic & Steric Impact
Class-level
Hammett σ ≈ 0.68 (2,6-F₂) vs 0.46 (2,4-F₂) and 0.37 (3,4-F₂); symmetric ortho-substitution
Different electronic potential maps may influence target engagement and metabolic stability
Class-level inference; SAR context-specific validation advised.
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate: Key Applications


CaMKIIα Hub Domain Ligands and CNS Prodrugs

The 2,6-difluorophenylthiazole scaffold has been identified as a critical substructure for high-affinity binding to the CaMKIIα hub domain. The methyl ester of this specific 2,6-difluorophenyl compound serves as an immediate precursor to the carboxylic acid pharmacophore (pKi = 7.2 for related 2,6-dichloro analog [1]), enabling the exploration of ester prodrugs for enhanced brain penetration. Researchers pursuing neurological targets with this scaffold should prioritize the 2,6-difluoro substitution to maintain the established SAR of the 2-arylthiazole-4-carboxylic acid class.

Kinase Inhibitor Library Scaffold

The thiazole-4-carboxylate ester provides a precisely oriented 'exit vector' for further elaboration into carboxamides and heterocyclic fusions. The 2,6-difluorophenyl group locks the biaryl torsion angle into a near-orthogonal conformation due to ortho-fluorine steric repulsion, which can be exploited in the design of ATP-competitive kinase inhibitors requiring a defined twist angle between the aryl ring and the thiazole core. The high commercial purity (98%) supports the reproducibility required for library synthesis and parallel medicinal chemistry.

Fluorinated Fungicidal Carboxamide Intermediate

Thiazole-4-carboxylic acid esters and their derived carboxamides are established fungicidal crop protection agents. The 2,6-difluoro substitution pattern enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a key advantage for field persistence. The methyl ester's lower molecular weight relative to the ethyl analog improves atom economy in agricultural-scale synthesis, where per-kilogram active ingredient cost is a critical parameter [2].

ortho,ortho-Difluoro Aryl Building Block for Suzuki Coupling

Although the 2,6-difluorophenyl group is introduced during thiazole ring formation rather than via cross-coupling, the compound itself can serve as a stable, pre-assembled heterocyclic electrophile for further diversification. Its >98% purity minimizes catalyst-poisoning impurities, which is critical for Buchwald-Hartwig or Suzuki reactions where palladium catalyst lifetimes are sensitive to trace contaminants. This positions it as a preferred choice over lower-purity regioisomers for demanding metal-catalyzed transformations.

Application
Selection Property
Validation Focus
CaMKIIα hub domain ligand studies
2,6-difluorophenyl substitution for SAR fidelity
Target affinity and brain-penetrant ester prodrug evaluation
Kinase inhibitor library scaffold
Defined torsion angle and 98% purity for reproducibility
Kinase panel selectivity and ATP-competitive binding assessment
Fluorinated carboxamide crop protection R&D
2,6-difluoro pattern for metabolic stability and lipophilicity
Field-persistence and atom economy in agrochemical synthesis
Pre-assembled heterocyclic electrophile for cross-coupling
High purity (>98%) to minimize catalyst poisoning
Metal-catalyzed coupling reactivity and impurity profiling
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